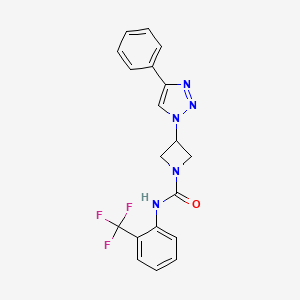

3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide" is a heterocyclic molecule that incorporates several functional groups and structural motifs common in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing cycle, is known for its presence in bioactive molecules. The 1,2,3-triazole moiety, often synthesized via click chemistry reactions, is a versatile scaffold in drug design due to its stability and ability to mimic peptide bonds. The phenyl ring with a trifluoromethyl group suggests the molecule may have enhanced metabolic stability and potential for strong interactions with biological targets due to the electron-withdrawing nature of the trifluoromethyl group.

Synthesis Analysis

The synthesis of azetidine-1-carboxamide derivatives is well-documented in the literature. For instance, the synthesis of related 2-oxoazetidin-1-carboxamide derivatives is described in paper , where phenothiazine derivatives are reacted with urea and substituted aromatic aldehydes, followed by treatment with chloroacetyl chloride. Although the specific compound is not synthesized in this paper, the methodology could potentially be adapted for its synthesis by incorporating the appropriate phenyl-1H-1,2,3-triazole and trifluoromethylphenyl components at the relevant steps.

Molecular Structure Analysis

The molecular structure of azetidine-1-carboxamides can be complex, with potential for stereoisomerism due to the presence of chiral centers. The crystal structure of a related compound, a 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, is reported in paper , indicating that such compounds can crystallize and their structure can be determined by X-ray crystallography. This suggests that the molecular structure of the compound could similarly be analyzed if crystals suitable for X-ray diffraction can be obtained.

Chemical Reactions Analysis

The 1,2,3-triazole ring in the compound is known for its participation in click chemistry reactions, particularly the Huisgen cycloaddition. Paper discusses the synthesis of 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides, which demonstrates the reactivity of the triazole ring in forming new heterocyclic structures. This reactivity could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine-1-carboxamides and related compounds are influenced by their functional groups and molecular structure. The presence of the trifluoromethyl group, as seen in the compound of interest, typically increases the lipophilicity and may affect the acidity of adjacent protons, potentially impacting the compound's pharmacokinetic properties. The thermal and spectroscopic properties of azido-1,2,4-triazoles, which share some structural similarities with the compound , are explored in paper , providing insights into the stability and reactivity of such compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Importance of Azetidine Derivatives

Azetidine derivatives, including those structurally related to the compound , have been synthesized and characterized for their potential medicinal importance. For example, studies on azetidinone derivatives have demonstrated their significant antibacterial, antifungal, and antitubercular activities. These compounds have been synthesized through complex chemical processes and evaluated for their biological activities against various microorganisms, showcasing their potential in addressing infectious diseases (Samadhiya, Sharma, & Srivastava, 2013).

Role in Antimicrobial Activity

Research into triazole and azetidine derivatives has highlighted their significant antimicrobial potential. Novel compounds derived from these classes have been synthesized and tested against primary pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. These studies reveal that certain derivatives exhibit moderate to good antimicrobial activities, underlining the relevance of structural elements in enhancing biological efficacy against infectious agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Impact on Enzyme Inhibition

The structural motif of the compound suggests potential utility in enzyme inhibition, a critical aspect of drug development, especially in cancer and autoimmune diseases. While specific research on 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide might not be available, analogous compounds have shown inhibitory effects on enzymes like dihydroorotate dehydrogenase, essential for pyrimidine synthesis. Such inhibition has implications for developing therapeutics targeting cellular proliferation in diseases like cancer and rheumatoid arthritis (Knecht & Löffler, 1998).

Eigenschaften

IUPAC Name |

3-(4-phenyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O/c20-19(21,22)15-8-4-5-9-16(15)23-18(28)26-10-14(11-26)27-12-17(24-25-27)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCLHRAHZUCPQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)

![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)

![2-(8-ethoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2518307.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)

![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)

![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)